6-Dehydronandrolone acetate

Description

The exact mass of the compound 6-Dehydronandrolone acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Dehydronandrolone acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Dehydronandrolone acetate including the price, delivery time, and more detailed information at info@benchchem.com.

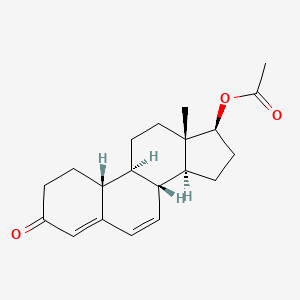

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h3,5,11,15-19H,4,6-10H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUASZAAVFYYIL-XGXHKTLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@H]34)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001335321 | |

| Record name | (17beta)-3-Oxoestra-4,6-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001335321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2590-41-2 | |

| Record name | (17beta)-3-Oxoestra-4,6-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001335321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (17 beta)-17-(acetyloxy)-estra-4,6-dien-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Dehydronandrolone Acetate: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Dehydronandrolone (B1316645) acetate (B1210297), known chemically as 17β-acetoxyestra-4,6-dien-3-one, is a synthetic anabolic-androgenic steroid that has garnered significant attention not as a therapeutic agent itself, but as a crucial intermediate in the synthesis of more complex steroidal drugs. This technical guide provides a comprehensive overview of the discovery, historical and modern synthesis, and the known biological activities of 6-dehydronandrolone acetate. While specific quantitative data on its anabolic-to-androgenic ratio and receptor binding affinity remains elusive in publicly accessible literature, its structural relationship to nandrolone (B1676933) suggests a mechanism of action mediated through the androgen receptor. This document details established experimental protocols for its synthesis and provides insights into its characterization, serving as a valuable resource for researchers in steroid chemistry and drug development.

Introduction

6-Dehydronandrolone acetate is a C18 steroid, a derivative of nandrolone (19-nortestosterone). Its chemical structure is characterized by a conjugated diene system in the A and B rings of the steroid nucleus, specifically at the 4th and 6th positions, and an acetate ester at the 17β position. This structural feature is pivotal to its role as a versatile starting material for the introduction of functionalities at the C7 position of the steroid backbone. Notably, it is a key precursor in the industrial synthesis of the estrogen receptor antagonist Fulvestrant and the synthetic steroid Tibolone, which is used for the treatment of menopausal symptoms.[1]

Discovery and History

The unacetylated precursor, 17β-hydroxyestra-4,6-dien-3-one, was described in the scientific literature as early as 1972 by Brodie, Hay, and Wittstruck.[2] Their work focused on the preparation and stereospecific reduction of this dienone, laying the groundwork for future investigations into this class of steroids. While the exact date and researchers associated with the first synthesis of the acetylated form, 6-dehydronandrolone acetate, are not clearly documented in readily available historical records, its emergence is intrinsically linked to the broader exploration of anabolic-androgenic steroids and their derivatives throughout the mid-20th century. The development of synthetic routes to such compounds was driven by the quest for new therapeutic agents with modified hormonal activities.

Physicochemical Properties

A summary of the key physicochemical properties of 6-dehydronandrolone acetate is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2590-41-2 | [3] |

| Molecular Formula | C₂₀H₂₆O₃ | [3] |

| Molecular Weight | 314.43 g/mol | |

| Appearance | White to orange to green powder/crystal | |

| Melting Point | 106.0 to 110.0 °C | |

| Specific Rotation [α]²⁰/D | -37.0 to -40.0° (c=1, CHCl₃) | |

| Maximum Absorption Wavelength (λmax) | 283 nm (in Methanol) |

Synthesis of 6-Dehydronandrolone Acetate

The synthesis of 6-dehydronandrolone acetate has evolved from traditional multi-step chemical processes to more efficient modern chemoenzymatic methods.

Historical Chemical Synthesis

An early method for the preparation of the unacetylated precursor, 17β-hydroxyestra-4,6-dien-3-one, was reported by Brodie et al. in 1972.[2] While the specific protocol for the subsequent acetylation to 6-dehydronandrolone acetate from this work is not detailed, it would have likely followed standard esterification procedures of the time.

A more detailed, though still traditional, five-step chemical synthesis starting from estr-4-ene-3,17-dione has been described. This process, while effective, is often laborious and utilizes harsh reagents.[4]

Modern Chemoenzymatic Synthesis

A more recent and efficient chemoenzymatic route has been developed, offering a higher yield and more environmentally friendly process.[4] This method involves a one-pot biocatalytic C7β-hydroxylation and C17β-ketoreduction of 19-norandrostenedione, followed by a one-pot chemical dehydration and esterification.

Experimental Protocol: Chemoenzymatic Synthesis of 6-Dehydronandrolone Acetate [4]

Step 1: Biocatalytic Hydroxylation and Ketoreduction

-

To a reaction vessel containing a buffered solution, add 19-norandrostenedione.

-

Introduce a P450 monooxygenase and a 17-ketosteroid reductase.

-

Maintain the reaction at a controlled temperature and pH to facilitate the one-pot conversion to C7β-hydroxynandrolone.

-

Monitor the reaction progress by an appropriate analytical method (e.g., HPLC).

Step 2: Chemical Dehydration and Esterification

-

Upon completion of the biocatalytic step, directly add a dehydrating agent to the reaction mixture.

-

Follow with the addition of an acetylating agent (e.g., acetic anhydride) and a suitable base or catalyst.

-

Allow the reaction to proceed to completion.

-

Isolate and purify the final product, 6-dehydronandrolone acetate, using standard techniques such as crystallization or chromatography.

DOT Diagram: Chemoenzymatic Synthesis Workflow

Caption: Chemoenzymatic synthesis of 6-dehydronandrolone acetate.

Biological Activity and Mechanism of Action

Anabolic and Androgenic Effects

There is a lack of specific quantitative data in the public domain regarding the anabolic-to-androgenic ratio of 6-dehydronandrolone acetate. However, as a derivative of nandrolone, it is expected to exhibit both anabolic (muscle-building) and androgenic (masculinizing) properties. The biological activity of such steroids is typically evaluated using the Hershberger assay, which measures the change in weight of androgen-dependent tissues in castrated male rats.[5][6][7][8][9]

Androgen Receptor Binding

The mechanism of action of 6-dehydronandrolone acetate is presumed to be mediated through its interaction with the androgen receptor (AR).[10] Upon entering a target cell, the steroid binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the steroid-receptor complex binds to specific DNA sequences known as androgen response elements (AREs), which in turn modulates the transcription of target genes responsible for the anabolic and androgenic effects.

DOT Diagram: Androgen Receptor Signaling Pathway

Caption: General mechanism of androgen receptor signaling.

Characterization and Analytical Methods

The characterization of 6-dehydronandrolone acetate, both historically and in modern laboratories, relies on a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise chemical structure, including the position of the double bonds and the stereochemistry of the acetate group.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretch of the ketone and ester, and the C=C stretching of the diene system.

-

Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of the molecule, confirming its identity.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated diene system in 6-dehydronandrolone acetate results in a characteristic UV absorption maximum, which can be used for quantification and purity assessment.[2]

Applications in Drug Development

The primary significance of 6-dehydronandrolone acetate lies in its role as a key starting material for the synthesis of other pharmaceutically important steroids.

-

Fulvestrant: This estrogen receptor antagonist, used in the treatment of hormone receptor-positive metastatic breast cancer, is synthesized from 6-dehydronandrolone acetate.[1]

-

Tibolone: A synthetic steroid with estrogenic, progestogenic, and weak androgenic properties, used in hormone replacement therapy, also utilizes 6-dehydronandrolone acetate as a precursor.

Conclusion

6-Dehydronandrolone acetate holds a significant, albeit behind-the-scenes, role in the landscape of steroid chemistry and pharmaceutical development. While its own biological profile as an anabolic-androgenic steroid is not extensively documented, its value as a key synthetic intermediate is well-established. The evolution of its synthesis from lengthy chemical routes to efficient chemoenzymatic processes highlights the advancements in synthetic chemistry. This guide has consolidated the available technical information on its discovery, synthesis, and presumed mechanism of action, providing a foundational resource for researchers. Further studies to quantify its specific anabolic-to-androgenic ratio and receptor binding affinity would provide a more complete understanding of this important steroidal compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The preparation of 17 -hydroxyestra-4,6-dien-3-one and its stereospecific -face reduction at carbons 6 and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Dehydronandrolone acetate CAS:2590-41-2 [sarms-steroids.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. epa.gov [epa.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. epa.gov [epa.gov]

- 9. oecd.org [oecd.org]

- 10. Nandrolone Decanoate: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Relative Binding Affinity of Anabolic-Androgenic Steroids: Comparison of the Binding to the Androgen Receptors in Skeletal Muscle and in Prostate, as well as to Sex Hormone-Binding Globulin* | CoLab [colab.ws]

6-Dehydronandrolone acetate CAS number 2590-41-2

An In-Depth Technical Guide to 6-Dehydronandrolone Acetate (B1210297) (CAS: 2590-41-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Dehydronandrolone acetate (CAS Number 2590-41-2), systematically known as 17β-Acetoxyestra-4,6-dien-3-one, is a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone (B1676933) (19-nortestosterone). While possessing the structural characteristics of an active steroid, its primary role in the pharmaceutical industry is that of a critical synthetic intermediate. It is a key precursor in the manufacturing of more complex steroidal drugs, most notably the estrogen receptor antagonist Fulvestrant, which is used in the treatment of breast cancer. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis methodologies, analytical procedures, and its known pharmacological and toxicological context.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Dehydronandrolone acetate is presented below. This data is essential for its handling, formulation, and analysis in a research and development setting.

| Property | Value | Source(s) |

| CAS Number | 2590-41-2 | TCI, MedChemExpress |

| Molecular Formula | C₂₀H₂₆O₃ | TCI, LookChem |

| Molecular Weight | 314.43 g/mol | TCI, LookChem |

| Synonyms | 17β-Acetoxyestra-4,6-dien-3-one, Dehydronandrolon | TCI, LookChem |

| Appearance | White to orange to green powder/crystal | TCI |

| Melting Point | 106.0 to 110.0 °C | TCI |

| Purity (by HPLC) | >98.0% | TCI |

| Specific Rotation [α]20/D | -37.0 to -40.0° (c=1, CHCl₃) | TCI |

| Solubility | DMSO: 200 mg/mL (636.09 mM) (ultrasonic) | MedChemExpress |

| Storage Conditions | Controlled Substance, -20°C Freezer | ChemicalBook |

| ACD/LogP | 3.43 | LookChem |

| Polar Surface Area | 43.37 Ų | LookChem |

| Boiling Point (Predicted) | 457.4 °C at 760 mmHg | LookChem |

| Density (Predicted) | 1.15 g/cm³ | LookChem |

Synthesis Methodologies

The synthesis of 6-Dehydronandrolone acetate is pivotal to its role as a pharmaceutical intermediate. Both traditional chemical methods and modern chemoenzymatic processes have been developed.

Chemoenzymatic Synthesis

A highly efficient chemoenzymatic route has been developed to overcome the laborious and environmentally challenging aspects of traditional chemical synthesis. This modern approach offers a significantly higher yield.

Experimental Protocol Overview (Chemoenzymatic Route): This process involves a one-pot biocatalytic step followed by a one-pot chemical step.

-

[1]Biocatalytic C7β-hydroxylation/C17β-ketoreduction: 19-norandrostenedione (B190405) is converted to C7β-hydroxynandrolone. This is achieved using a combination of a P450 monooxygenase and a 17-ketosteroid reductase.

-

[1]Chemical Dehydration and Esterification: The intermediate, C7β-hydroxynandrolone, undergoes a one-pot chemical dehydration and esterification process to yield the final product, 6-Dehydronandrolone acetate.

-

[1]Yield: This chemoenzymatic strategy has achieved an isolated yield of 93% on a gram scale, which is a substantial improvement over the traditional chemical approach's 68% yield.

Chemical Synthesis

The traditional chemical synthesis route starts from 3,17β-diacetoxyestra-3,5-diene.

Experimental Protocol (from 3,17β-Diacetoxy-3,5-diene):

-

Bromination: A suspension of 3,17β-diacetoxyestra-3,5-diene in DMF and water is cooled to between -10°C and -5°C. A solution of N-Bromosuccinimide (NBS) in DMF is added dropwise over 2 hours, maintaining the temperature below 0°C. The mixture is then warmed to 20-25°C. Progress is monitored by HPLC.

-

Dehydrobromination: Upon completion of the first step, lithium carbonate and lithium bromide are added sequentially with thorough stirring.

-

Heating and Quenching: The reaction mixture is slowly heated to 80-85°C and maintained for 2-3 hours until the reaction is complete. After cooling to 20-25°C, the reaction is quenched by the dropwise addition of aqueous acetic acid. The mixture is seeded with the product to encourage precipitation.

-

Isolation and Washing: The resulting solid is isolated by filtration. The filter cake is washed with a 1:1 mixture of DMF/water, followed by washes with purified water.

-

Recrystallization: The crude solid is suspended in isopropanol (B130326) and heated to 45°C to form a solution. Purified water is added dropwise to precipitate the product. The slurry is cooled to 0-5°C and stirred for 1 hour.

-

Final Product Isolation: The purified product is isolated by filtration, washed with a cold isopropanol/water mixture, and dried under vacuum at 40-50°C. The typical yield for this process is around 79%.

Analytical Methodologies

Accurate analysis of 6-Dehydronandrolone acetate is crucial for quality control in synthesis and for its use in further drug development. Standard chromatographic techniques are employed.

Representative Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of steroids due to its high sensitivity and selectivity. The following is a general protocol that can be adapted for 6-Dehydronandrolone acetate.

-

Sample Preparation:

-

For bulk powder, dissolve approximately 0.2-0.5 grams in 5 mL of an appropriate extraction solvent (e.g., acetonitrile) and sonicate for 20 minutes.

-

Filter the solution through a 0.2-0.45 µm filter.

-

If necessary, dilute the sample with acetonitrile (B52724) to achieve a final concentration of approximately 100-200 µg/mL.

-

-

Derivatization (Optional but Recommended for GC):

-

To enhance volatility, silyl (B83357) derivatization is often performed.

-

Evaporate a portion of the sample extract to dryness under a stream of nitrogen at ~70°C.

-

Add 200 µL of pyridine (B92270) and 200 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Incubate the mixture at ~70°C for 30 minutes.

-

-

GC-MS Conditions:

-

Column: Use a suitable capillary column, such as a 5% phenyl methylpolysiloxane column (e.g., 30-50 m length, 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow (e.g., 0.6-1.0 mL/min).

-

Oven Program: Start at an initial temperature (e.g., 180°C), then ramp up in stages to a final temperature (e.g., 285-300°C) to ensure separation from impurities and starting materials.

-

MS Conditions: Use Electron Ionization (EI) at 70 eV. Scan in full scan mode (e.g., m/z 50-700) for qualitative identification and compare the resulting mass spectrum against a standard.

-

Pharmacology and Mechanism of Action

As a derivative of nandrolone, 6-Dehydronandrolone acetate is classified as an anabolic-androgenic steroid. Its biological activity is presumed to be mediated through the androgen receptor (AR), a ligand-activated transcription factor.

Canonical Androgen Receptor Signaling

The generally accepted mechanism for androgen action involves the following steps:

-

Cellular Entry: The steroid, being lipophilic, diffuses across the cell membrane into the cytoplasm.

-

Receptor Binding: It binds to the androgen receptor located in the cytoplasm, causing the dissociation of heat shock proteins (HSPs).

-

Nuclear Translocation: The steroid-receptor complex translocates into the nucleus.

-

Dimerization & DNA Binding: The complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

-

Gene Transcription: This binding event recruits co-activators and initiates the transcription of androgen-responsive genes, leading to protein synthesis and the physiological effects associated with androgens (e.g., anabolic effects in muscle tissue).

Receptor Binding Affinity

Toxicology and Safety

The safety profile of 6-Dehydronandrolone acetate is consistent with that of other anabolic-androgenic steroids. The primary hazard identified is related to reproductive toxicity.

| Hazard Information | Details | Source(s) |

| GHS Pictogram | Health Hazard | TCI |

| Signal Word | Warning | TCI |

| Hazard Statement | H361: Suspected of damaging fertility or the unborn child. | TCI |

| Precautionary Statements | P201, P202, P280, P308+P313, P405, P501 (Obtain special instructions, do not handle until safety precautions are understood, wear protective equipment, if exposed seek medical advice, store locked up, dispose of contents/container to approved plant). | TCI |

General toxicities associated with the AAS class include adverse effects on the cardiovascular, hepatic, and endocrine systems with prolonged use.

[4]6. Applications in Drug Development

The principal application of 6-Dehydronandrolone acetate is as a key synthetic intermediate.

-

Fulvestrant Synthesis: It is a well-established starting material for the synthesis of Fulvestrant (Faslodex®), an estrogen receptor antagonist used to treat hormone receptor-positive metastatic breast cancer. The synthesis from 6-Dehydronandrolone acetate can be achieved in four steps with a 35% overall yield.

-

[3]C7-Functionalized Steroids: It serves as a crucial precursor for a range of C7-functionalized steroidal drugs, making its efficient synthesis a topic of significant industrial interest.

[1]7. Conclusion

6-Dehydronandrolone acetate is a compound of significant interest not for its direct therapeutic application, but as a vital building block in the synthesis of high-value pharmaceutical agents. While it shares the structural backbone and presumed mechanism of action of anabolic-androgenic steroids, its own pharmacological and toxicological profiles have not been extensively characterized. The development of efficient, high-yield chemoenzymatic synthesis routes highlights its ongoing importance in the pharmaceutical industry. For researchers, understanding its physicochemical properties, synthesis, and analytical methods is essential for its effective use in the development of next-generation steroidal drugs.

References

Synonyms for 6-Dehydronandrolone acetate

An In-depth Technical Guide on 6-Dehydronandrolone Acetate (B1210297) and Its Synonyms for Researchers, Scientists, and Drug Development Professionals.

Chemical Identity and Synonyms

6-Dehydronandrolone acetate is a steroidal compound belonging to the estrane (B1239764) class. It is a critical intermediate in the synthesis of various pharmaceutical agents. The primary synonym for this compound is 17β-Acetoxyestra-4,6-dien-3-one.

Quantitative Data

The following table summarizes the key chemical identifiers and properties of 6-Dehydronandrolone acetate.

| Property | Value | Citations |

| Primary Name | 6-Dehydronandrolone acetate | |

| Synonym | 17β-Acetoxyestra-4,6-dien-3-one | [1][2][3][4][5] |

| IUPAC Name | (8R,9S,10R,13S,14S)-13-methyl-3-oxo-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate | |

| CAS Registry Number | 2590-41-2 | [1][2][3][4] |

| Molecular Formula | C₂₀H₂₆O₃ | [1][2] |

| Molecular Weight | 314.43 g/mol | [1] |

| Physical Appearance | White to orange to green powder or crystal | [1][3][5] |

| Melting Point | 106.0 - 110.0 °C | [1][2][3] |

| Purity (Typical) | >98.0% (by HPLC) | [1][3][5] |

| Specific Rotation [α]²⁰/D | -37.0 to -40.0 deg (c=1, CHCl₃) | [1][3][5] |

Role in Pharmaceutical Synthesis

6-Dehydronandrolone acetate is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial precursor in the manufacturing of C7-functionalized steroidal drugs.[6] Notably, it is a key starting material for the synthesis of Fulvestrant, a potent estrogen receptor antagonist used in the treatment of breast cancer.[7][8] It is also an intermediate in the synthesis of other 7-alkylated steroids like Tibolone.[1]

Synthesis Methodologies

The production of 6-Dehydronandrolone acetate can be achieved through both traditional chemical synthesis and more modern chemoenzymatic routes.

Chemoenzymatic Synthesis

A recently developed chemoenzymatic strategy provides a more efficient and environmentally friendly alternative to traditional methods.[6] This approach has been shown to achieve a 93% isolated yield, significantly outperforming the 68% yield from conventional chemical processes.[6]

Experimental Protocol: Chemoenzymatic Synthesis

The following protocol is a summary of the chemoenzymatic synthesis of 6-Dehydronandrolone acetate from 19-norandrostenedione.[6]

-

Biocatalytic Step: A one-pot reaction combines a P450 monooxygenase and a 17-ketosteroid reductase.

-

Substrate: 19-norandrostenedione.

-

Reaction: C7β-hydroxylation and C17β-ketoreduction.

-

Intermediate Product: C7β-hydroxynandrolone.

-

-

Chemical Step: The intermediate is then subjected to a one-pot chemical dehydration and esterification to yield the final product, 6-Dehydronandrolone acetate.[6]

The workflow for this synthesis is illustrated in the diagram below.

Caption: Chemoenzymatic synthesis workflow.

Traditional Chemical Synthesis

Traditional synthesis involves a multi-step chemical process that is generally less efficient.[6] One documented method involves the use of N-bromosuccinimide, followed by reactions with lithium carbonate and lithium bromide.[9]

Experimental Protocol: Example Chemical Synthesis Step

The following is a summarized step from a documented chemical synthesis protocol.[9]

-

Bromination: A solution of N-bromosuccinimide in dimethylformamide (DMF) is added dropwise to a suspension of the starting steroid in DMF and water at -10°C to -5°C, maintaining the temperature below 0°C.

-

Reaction: The mixture is allowed to warm to 20-25°C and monitored by HPLC.

-

Addition of Lithium Salts: Upon completion, lithium carbonate and lithium bromide are added sequentially with thorough stirring.

-

Heating: The reaction mixture is then slowly heated to 80°C and maintained for 2-3 hours.

-

Quenching and Isolation: After cooling, the reaction is quenched with aqueous acetic acid. The resulting solid is isolated by filtration, washed, and purified by recrystallization from isopropanol (B130326) and water.

Presumed Biological Activity and Signaling Pathways

Direct pharmacological studies on 6-Dehydronandrolone acetate are not widely available in public literature. However, its steroidal structure, belonging to the estrane family, and its role as a precursor to an estrogen receptor antagonist, strongly suggest that it may interact with steroid hormone receptors, such as the Androgen Receptor (AR) and the Estrogen Receptor (ER).

Androgen Receptor (AR) Signaling

Androgens play a critical role in male sexual differentiation and maturation.[7] The Androgen Receptor is a member of the nuclear receptor superfamily.

-

Classical (Genomic) Pathway: Androgen binds to the AR in the cytoplasm, causing it to dissociate from heat shock proteins (HSPs). The AR-ligand complex then dimerizes, translocates to the nucleus, and binds to Androgen Response Elements (AREs) on DNA to regulate gene transcription.[5][7]

-

Non-Classical (Non-Genomic) Pathway: Membrane-associated AR can rapidly activate downstream signaling cascades, such as the MAPK pathway, through interactions with proteins like Src.[5][10]

Caption: Androgen Receptor signaling pathways.

Estrogen Receptor (ER) Signaling

Estrogens regulate a vast array of physiological processes. Their actions are mediated by Estrogen Receptors (ERα and ERβ).

-

Direct Genomic Signaling: Estrogen binds to ER in the cytoplasm or nucleus, leading to receptor dimerization.[1] This complex then translocates to the nucleus and binds to Estrogen Response Elements (EREs) in the promoters of target genes, thereby modulating transcription.[1][3]

-

Indirect Genomic Signaling: The ER-ligand complex can also regulate gene expression without directly binding to DNA by interacting with other transcription factors like AP-1 or NF-κB.[1][4]

-

Non-Genomic Signaling: Membrane-associated ERs can initiate rapid signaling cascades, including the PI3K/AKT and MAPK pathways, leading to downstream cellular effects.[4]

Caption: Estrogen Receptor signaling pathways.

Analytical and Experimental Protocols

Standard methods for analyzing steroids and assessing their receptor binding affinity are applicable to 6-Dehydronandrolone acetate.

HPLC Method for Steroid Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and quantity of steroids.[11]

Experimental Protocol: General Reversed-Phase HPLC for Steroids

-

Sample Preparation: Dissolve the steroid sample (e.g., 6-Dehydronandrolone acetate) in methanol.[11] Oil-based samples may require sonication.[11] Filter the solution through a 0.2-μm or 0.5-μm nylon filter before injection.[11]

-

Instrumentation:

-

Column: Reversed-phase C18 column (e.g., 30 cm x 2.0 mm).[11]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, starting with 60% acetonitrile in water, increasing to 90% over 20 minutes.[11]

-

Flow Rate: Approximately 0.35 mL/min.[11]

-

Injection Volume: 5 µL.[11]

-

Detection: UV-Vis photodiode array detector, typically monitoring at wavelengths around 210 nm or 260 nm.[11][12]

-

-

Data Analysis: The identity of the compound is confirmed by its retention time compared to a standard. Purity is determined by the area percentage of the main peak.[1]

Caption: HPLC analysis workflow.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a known radiolabeled androgen for binding to the AR.[13][14]

Experimental Protocol: AR Competitive Binding Assay

-

Materials:

-

AR Source: Recombinant human androgen receptor ligand-binding domain (AR-LBD) or cytosol prepared from rat ventral prostates.[13][14]

-

Radioligand: [³H]-Mibolerone or [³H]-Dihydrotestosterone ([³H]-DHT).[13]

-

Test Compound: 6-Dehydronandrolone acetate dissolved in DMSO.

-

Assay Buffer: e.g., TEGD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).[13]

-

-

Procedure:

-

Assay Setup: In a 96-well plate, set up wells for Total Binding (buffer, radioligand, AR), Non-specific Binding (buffer, radioligand, AR, and a high concentration of unlabeled androgen), and Test Compound (buffer, radioligand, AR, and serial dilutions of the test compound).[13]

-

Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.[13]

-

Separation: Separate bound from unbound radioligand using a hydroxyapatite (B223615) (HAP) slurry. Add the cold HAP slurry to each well, incubate, and then centrifuge to pellet the HAP which binds the receptor-ligand complex.[13]

-

Washing: Aspirate the supernatant and wash the HAP pellet with ice-cold wash buffer. Repeat several times.[13]

-

Detection: Add scintillation cocktail to each well and measure radioactivity using a liquid scintillation counter.[13]

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value using non-linear regression.[15]

-

References

- 1. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Dehydronandrolone Acetate synthesis - chemicalbook [chemicalbook.com]

- 10. abeomics.com [abeomics.com]

- 11. scispace.com [scispace.com]

- 12. agilent.com [agilent.com]

- 13. benchchem.com [benchchem.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 17β-Acetoxyestra-4,6-dien-3-one and its Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 17β-acetoxyestra-4,6-dien-3-one, a steroidal compound of interest in medicinal chemistry and drug development. The synthesis involves a multi-step process commencing from readily available steroidal precursors, incorporating key chemical transformations such as dehydrogenation, selective reduction, and acetylation. This document outlines the synthetic strategy, provides detailed experimental protocols for analogous reactions, presents quantitative data from related syntheses, and includes visualizations of the chemical pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of 17β-acetoxyestra-4,6-dien-3-one can be strategically approached from common steroidal starting materials. A likely pathway involves the introduction of a double bond at the C6-C7 position of an estra-4-ene-3-one scaffold, followed by modification of the C17 functional group. One efficient route starts from estra-4-ene-3,17-dione, proceeding through dehydrogenation to form the 4,6-diene system, followed by selective reduction of the C17 ketone, and concluding with acetylation of the resulting hydroxyl group.

Experimental Protocols

The following sections detail the experimental procedures for the key transformations in the synthesis of 17β-acetoxyestra-4,6-dien-3-one. These protocols are based on established methods for similar steroidal compounds.

Dehydrogenation of Estra-4-ene-3,17-dione to Estra-4,6-diene-3,17-dione

The introduction of the C6-C7 double bond can be achieved through dehydrogenation using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or chloranil.

Protocol using DDQ (General Procedure):

-

Dissolve the starting steroid, estra-4-ene-3,17-dione, in a suitable solvent such as dioxane.

-

Add DDQ (typically 1.1 to 1.5 equivalents) to the solution.

-

Reflux the reaction mixture for a period of 7 to 10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and add water.

-

Extract the product with an organic solvent like tert-butyl methyl ether (TBME).

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain estra-4,6-diene-3,17-dione.[1]

Selective Reduction of Estra-4,6-diene-3,17-dione at C17

The selective reduction of the C17 ketone in the presence of the C3 ketone can be accomplished using a mild reducing agent such as sodium borohydride (B1222165). The stereoselectivity of this reduction typically yields the 17β-hydroxy isomer.

Protocol using Sodium Borohydride (General Procedure):

-

Dissolve estra-4,6-diene-3,17-dione in a solvent mixture, for example, absolute ethanol (B145695) and tetrahydrofuran.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

-

Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of a dilute acid solution (e.g., 1M HCl).

-

Extract the product with an organic solvent such as dichloromethane (B109758).

-

Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting 17β-hydroxyestra-4,6-dien-3-one by column chromatography.[2]

Acetylation of 17β-Hydroxyestra-4,6-dien-3-one

The final step is the acetylation of the 17β-hydroxyl group, which is a standard esterification reaction.

Protocol using Acetic Anhydride and Pyridine (B92270):

-

Dissolve 17β-hydroxyestra-4,6-dien-3-one in anhydrous pyridine under an inert atmosphere (e.g., Argon).[3]

-

Cool the solution to 0°C in an ice bath.

-

Add acetic anhydride (typically 1.5 to 2.0 equivalents per hydroxyl group) dropwise to the solution.[3]

-

Allow the reaction mixture to warm to room temperature and stir until TLC indicates complete consumption of the starting material.[3][4]

-

Quench the reaction by adding methanol.

-

Remove the solvents under reduced pressure, co-evaporating with toluene (B28343) to remove residual pyridine.[4]

-

Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude 17β-acetoxyestra-4,6-dien-3-one by silica gel column chromatography.[3]

Quantitative Data

The following tables summarize representative quantitative data for reactions analogous to the steps described above. The yields are indicative and may vary depending on the specific substrate and reaction conditions.

Table 1: Dehydrogenation of 3-Keto-4-ene Steroids

| Starting Material | Reagent | Solvent | Yield (%) | Reference |

| Androst-4-ene-3,17-dione | DDQ | Dioxane | Not specified | [1] |

| 17β-(t-butylcarbamoyl)-4-aza-5α-androstan-3-one | ortho-Chloranil | CH₂Cl₂ | 91 | [5] |

Table 2: Selective Reduction of 17-Ketosteroids

| Starting Material | Reagent | Solvent | Product | Yield (%) | Reference |

| 1α,2α-epoxy-4,6-androstadien-3,17-dione | NaBH₄ | Ethanol | 1α,2α-epoxy-4,6-androstadien-3β,17β-diol | Not specified | [2] |

| 4-Androstene-3,17-dione (bioreduction) | Ketoreductase 2 | Isopropanol/Buffer | Testosterone | 92.81 | [6] |

Table 3: Acetylation of Hydroxysteroids

| Starting Material | Reagents | Solvent | Yield (%) | Reference |

| Testosterone | Acetic Anhydride, Pyridine | Pyridine | 70.3 (of epoxides) | [7] |

| General Hydroxylated Steroids | Acetic Anhydride, Pyridine | Pyridine | General Protocol | [3][4] |

Experimental Workflow

A generalized workflow for a single synthetic step, including reaction and purification, is depicted below.

References

- 1. dshs-koeln.de [dshs-koeln.de]

- 2. Epoxidation and Reduction of DHEA, 1,4,6-Androstatrien-3-one and 4,6-Androstadien-3β,17β-diol [mdpi.com]

- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EP0298652A2 - Dehydrogenation process and intermediates - Google Patents [patents.google.com]

- 6. Testosterone Biosynthesis from 4-Androstene-3,17-Dione Catalyzed via Bifunctional Ketoreductase [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Pivotal Role of 6-Dehydronandrolone Acetate in Modern Steroid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Dehydronandrolone (B1316645) acetate (B1210297), a key steroidal intermediate, has garnered significant attention in the pharmaceutical industry as a crucial precursor for the synthesis of various C7-functionalized steroidal drugs. This technical guide provides a comprehensive overview of its role in steroid synthesis, focusing on its physicochemical properties, diverse synthesis methodologies, and its subsequent conversion into high-value therapeutics such as Fulvestrant and Tibolone. This document outlines detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to elucidate complex synthetic pathways and workflows, serving as an in-depth resource for professionals in drug development and chemical research.

Introduction

6-Dehydronandrolone acetate (17β-Acetoxyestra-4,6-dien-3-one) is a synthetic estrane (B1239764) steroid that serves as a pivotal building block in the production of advanced therapeutic agents. Its unique dienone structure in the A and B rings makes it an ideal substrate for stereoselective modifications, particularly at the C7 position. This guide delves into the technical details of its synthesis and utilization, providing a foundational understanding for researchers engaged in the field of steroid chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-dehydronandrolone acetate is essential for its handling, characterization, and application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₆O₃ | [1][2] |

| Molecular Weight | 314.43 g/mol | [1][2] |

| Appearance | White to orange to green powder/crystal | [1][2] |

| Melting Point | 106.0 to 110.0 °C | [1][2] |

| Specific Rotation [α]20/D | -37.0 to -40.0° (c=1, CHCl₃) | [1][2] |

| Purity (by HPLC) | >98.0% | [1][2] |

| CAS Number | 2590-41-2 | [1][2] |

Synthesis of 6-Dehydronandrolone Acetate

Multiple synthetic routes to 6-dehydronandrolone acetate have been developed, ranging from traditional chemical methods to more recent, efficient chemoenzymatic strategies.

Chemoenzymatic Synthesis from 19-Norandrostenedione (B190405)

A highly efficient chemoenzymatic route has been reported, offering significant advantages in terms of yield and environmental impact over traditional chemical methods[3]. This process involves a one-pot biocatalytic C7β-hydroxylation and C17β-ketoreduction of 19-norandrostenedione, followed by chemical dehydration and esterification[3].

Quantitative Data Summary: Chemoenzymatic vs. Traditional Synthesis

| Synthesis Route | Starting Material | Key Steps | Isolated Yield | Reference |

| Chemoenzymatic | 19-Norandrostenedione | 1. One-pot biocatalytic C7β-hydroxylation/C17β-ketoreduction 2. One-pot chemical dehydration and esterification | 93% | [3] |

| Traditional Chemical | Not specified | Five-step chemical process | 68% | [3] |

Experimental Workflow: Chemoenzymatic Synthesis

Detailed Experimental Protocol (Chemoenzymatic Route)

-

Biocatalytic Step: The one-pot biocatalytic conversion of 19-norandrostenedione is carried out using a combination of P450 monooxygenase and 17-ketosteroid reductase to yield C7β-hydroxynandrolone[3]. Detailed methods for enzyme screening, purification, and kinetic assays are available in the supporting information of the source publication[3].

-

Chemical Step: The resulting C7β-hydroxynandrolone intermediate undergoes a one-pot chemical dehydration and esterification to produce 6-dehydronandrolone acetate[3].

Chemical Synthesis from 3,5-Estradiene-3,17β-diacetate

A chemical synthesis route starting from 3,17β-diacetoxyestra-3,5-diene has been described, yielding 6-dehydronandrolone acetate in good yield[4][5].

Quantitative Data Summary: Chemical Synthesis

| Starting Material | Key Reagents | Yield | Reference |

| 3,17β-diacetoxyestra-3,5-diene | N-Bromosuccinimide, Lithium Carbonate, Lithium Bromide | 79% | [5] |

| Estr-4-ene-3,17-dione | Acetic anhydride, Potassium borohydride, NBS, Li₂CO₃, LiBr | High | [6] |

Experimental Workflow: Chemical Synthesis from 3,17β-diacetoxyestra-3,5-diene

Detailed Experimental Protocol (from 3,17β-diacetoxyestra-3,5-diene)

-

Bromination: A solution of N-Bromosuccinimide (NBS) in dimethylformamide (DMF) is added dropwise to a suspension of 3,17β-diacetoxyestra-3,5-diene in a mixture of DMF and water at -10°C to -5°C, maintaining the temperature below 0°C. The reaction mixture is then warmed to 20-25°C[5].

-

Dehydrobromination and Isomerization: Lithium carbonate and lithium bromide are added to the reaction mixture, which is then heated to 80-85°C for 2-3 hours[5].

-

Workup and Purification: The reaction is quenched with aqueous acetic acid. The crude product is isolated by filtration and purified by recrystallization from isopropanol (B130326) and water to yield 6-dehydronandrolone acetate[5].

Role in the Synthesis of C7-Functionalized Steroids

6-Dehydronandrolone acetate is a critical intermediate for introducing functional groups at the C7 position of the steroid nucleus, a key modification in several modern drugs.

Synthesis of Fulvestrant

Fulvestrant, an estrogen receptor antagonist, is synthesized from 6-dehydronandrolone acetate in a multi-step process. A notable synthesis route achieves this in four steps with a 35% overall yield[7]. A key step in this synthesis is the stereoselective 1,6-conjugate addition of an organocuprate to the dienone system of 6-dehydronandrolone acetate[8].

Experimental Workflow: Synthesis of Fulvestrant

Detailed Experimental Protocol (Key Step: 1,6-Conjugate Addition)

A general procedure for the 1,6-conjugate addition involves the reaction of 6-dehydronandrolone acetate with a suitable organocuprate reagent, derived from a Grignard reagent and a copper(I) salt. The reaction is typically carried out at low temperatures in an ethereal solvent to ensure high stereoselectivity. The specific organocuprate used determines the nature of the C7-substituent.

Synthesis of Tibolone

Tibolone, a synthetic steroid with tissue-specific hormonal activities, can also be synthesized from 6-dehydronandrolone acetate. This synthesis involves the introduction of a methyl group at the C7α position.

Experimental Workflow: Synthesis of Tibolone

Detailed Experimental Protocol (Key Steps)

The synthesis of Tibolone from a 6-dehydronandrolone derivative involves a methylation step to introduce the C7α-methyl group, followed by an isomerization of the double bond and subsequent modifications to arrive at the final product structure. The specific reagents and conditions for these transformations are detailed in various patented procedures.

Biological Role and Signaling Pathways

Direct studies on the signaling pathways specifically modulated by 6-dehydronandrolone acetate are limited. Its biological significance is primarily understood through its role as a precursor to pharmacologically active molecules. However, based on the known metabolism and activity of related 19-norsteroids, some inferences can be drawn.

Metabolism: 19-nortestosterone derivatives are known to be metabolized by cytochrome P450 enzymes in the liver[9]. It is plausible that 6-dehydronandrolone acetate undergoes similar enzymatic transformations, potentially including hydroxylation and reduction reactions. The presence of the C6-C7 double bond may influence the metabolic profile compared to nandrolone.

Logical Relationship: From Precursor to Biological Effect

Analytical Methods for Characterization

The purity and identity of 6-dehydronandrolone acetate are critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

| Analytical Technique | Purpose | Key Parameters |

| High-Performance LiquidChromatography (HPLC) | Purity assessment and quantification | Reverse-phase C18 column, UV detection (λmax ≈ 283 nm)[1][2] |

| Gas Chromatography-MassSpectrometry (GC-MS) | Identification of volatile impurities anddegradation products | Derivatization may be required to improve volatility. |

| Nuclear Magnetic Resonance(NMR) Spectroscopy | Structural elucidation and confirmation | ¹H and ¹³C NMR spectra provide detailed informationabout the molecular structure. |

| Mass Spectrometry (MS) | Molecular weight determination andfragmentation analysis | Electrospray ionization (ESI) or other soft ionizationtechniques can be used. |

Experimental Workflow: Purity Analysis by HPLC

Conclusion

6-Dehydronandrolone acetate stands as a versatile and indispensable intermediate in the synthesis of C7-functionalized steroidal drugs. The development of efficient chemoenzymatic routes for its production marks a significant advancement in sustainable pharmaceutical manufacturing. While its direct biological activity and signaling pathways remain an area for further investigation, its role as a key building block is firmly established. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in harnessing the full potential of this important steroidal precursor.

References

- 1. mdpi.com [mdpi.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Comparative evaluation of androgen and progesterone receptor transcription selectivity indices of 19-nortestosterone-derived progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 14-Dehydro-19-nortestosterone and its 7 -methyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Estrogenic and progestational activity of 7alpha-methyl-19-nortestosterone, a synthetic androgen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding of oral contraceptive progestogens to serum proteins and cytoplasmic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The synthesis and certification of three human metabolites of 7-methyl19-nortestosterone (MENT) | World Anti Doping Agency [wada-ama.org]

- 9. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Dehydronandrolone Acetate as a Precursor for Fulvestrant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvestrant (B1683766) is a critical therapeutic agent in the management of hormone receptor (HR)-positive metastatic breast cancer. As a selective estrogen receptor degrader (SERD), its unique mechanism of action offers a significant advantage over traditional estrogen receptor antagonists. The synthesis of fulvestrant is a complex process, and various precursors and pathways have been explored to optimize its production. This technical guide focuses on a specific synthetic route that utilizes 6-dehydronandrolone (B1316645) acetate (B1210297) as a key starting material. This pathway, notably described in a four-step synthesis, presents an alternative approach to the production of this vital anticancer drug.[1][2] This document provides an in-depth overview of this synthetic process and the underlying mechanism of action of fulvestrant for professionals in the field of drug development and research.

Fulvestrant's Mechanism of Action: A Selective Estrogen Receptor Degrader (SERD)

Fulvestrant's therapeutic efficacy stems from its distinct mechanism as a selective estrogen receptor degrader (SERD). Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, which act as competitive antagonists at the estrogen receptor (ER), fulvestrant not only blocks the receptor but also actively promotes its degradation. This dual action leads to a more complete shutdown of estrogen signaling pathways, which are pivotal for the growth of HR-positive breast cancer cells.

The key steps in fulvestrant's mechanism of action are:

-

High-Affinity Binding: Fulvestrant binds to the estrogen receptor with high affinity, comparable to the natural ligand, estradiol.

-

Conformational Change: Upon binding, fulvestrant induces a significant conformational change in the estrogen receptor.

-

Impaired Dimerization: This altered conformation hinders the dimerization of the receptor, a crucial step for its activation and subsequent binding to DNA.

-

Inhibition of Nuclear Localization: The fulvestrant-ER complex has a reduced ability to translocate to the nucleus.

-

Accelerated Degradation: Crucially, the unstable fulvestrant-ER complex is recognized by the cellular machinery for protein degradation. It is targeted by the ubiquitin-proteasome pathway, where ubiquitin molecules are attached to the receptor, marking it for destruction by the proteasome.

This process results in a substantial reduction in the overall levels of estrogen receptor protein within the cancer cells, effectively eliminating the primary driver of tumor growth.

Signaling Pathway of Fulvestrant-Mediated Estrogen Receptor Degradation

References

6-Dehydronandrolone Acetate: A Pivotal Intermediate in the Synthesis of Tibolone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tibolone (B1683150), a synthetic steroid with tissue-specific hormonal activities, focusing on the critical role of 6-dehydronandrolone (B1316645) acetate (B1210297) as a key intermediate. Detailed experimental protocols for the synthesis of 6-dehydronandrolone acetate and its subsequent conversion to tibolone are presented, supported by quantitative data to facilitate reproducibility and process optimization. Furthermore, this document elucidates the metabolic pathway and mechanism of action of tibolone through detailed diagrams, offering valuable insights for researchers and professionals in the field of drug development.

Introduction

Tibolone is a synthetic steroid used in hormone replacement therapy for the treatment of climacteric symptoms in postmenopausal women and for the prevention of osteoporosis.[1] Its therapeutic efficacy is attributed to its tissue-selective activities, exhibiting estrogenic effects on bone and the vagina, progestogenic effects on the endometrium, and weak androgenic properties.[2][3] This unique pharmacological profile is a result of its metabolism into three active metabolites: 3α-hydroxytibolone, 3β-hydroxytibolone, and the Δ4-isomer of tibolone.[1][2]

The synthesis of tibolone is a multi-step process in which 6-dehydronandrolone acetate (also known as 17β-acetoxyestra-4,6-dien-3-one) serves as a crucial intermediate.[4] The introduction of the C6-C7 double bond in this precursor is a key strategic step that enables the subsequent introduction of the 7α-methyl group, a structural feature essential for the biological activity of tibolone. This guide details the chemical transformations from a readily available steroid precursor to 6-dehydronandrolone acetate and its eventual conversion to tibolone.

Synthesis of 6-Dehydronandrolone Acetate

A common and effective method for the synthesis of 6-dehydronandrolone acetate involves the dehydrogenation of a suitable nandrolone (B1676933) precursor. One well-documented approach starts from 3,17β-diacetoxy-3,5-estradiene.[5] An alternative, more recent chemoenzymatic route utilizes 19-norandrostenedione (B190405) as the starting material, offering a more efficient and environmentally friendly process.[6]

Chemical Synthesis from 3,17β-Diacetoxy-3,5-estradiene

This synthetic route involves a two-stage process of bromination followed by dehydrobromination to introduce the C6-C7 double bond.

Experimental Protocol:

Stage 1: Bromination [5]

-

Suspend 3,17β-diacetoxy-3,5-estradiene (0.200 kg) in a mixture of dimethylformamide (DMF) (0.755 kg) and water (0.0124 kg) in a suitable reaction vessel.

-

Cool the suspension to a temperature between -10°C and -5°C.

-

Slowly add a solution of N-bromosuccinimide (NBS) (0.107 kg) in DMF (0.330 kg) dropwise over a period of 2 hours, ensuring the reaction temperature is maintained below 0°C.

-

After the addition is complete, allow the reaction mixture to warm to 20-25°C over 30 minutes.

-

Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

Stage 2: Dehydrobromination [5]

-

Upon completion of the bromination reaction, add lithium carbonate (0.099 kg) and lithium bromide (0.051 kg) sequentially to the reaction mixture with thorough stirring.

-

Slowly heat the mixture to 80-85°C over 1 hour and maintain this temperature for 2-3 hours until the reaction is complete.

-

Cool the resulting beige/brown suspension to 20-25°C.

-

Quench the reaction by the dropwise addition of an aqueous acetic acid solution (0.177 kg in 1.11 kg of water). Seeding with a small amount of 6-dehydronandrolone acetate (0.001 kg) may be performed shortly after the quenching begins.

-

Stir the mixture at room temperature overnight.

Purification: [5]

-

Isolate the solid product by filtration.

-

Wash the filter cake first with a 1:1 mixture of DMF and purified water (0.142 kg DMF in 0.150 kg water) and then with purified water (3 x 0.200 kg).

-

Suspend the crude solid in isopropanol (B130326) (0.365 kg) and heat to 45°C to form a solution.

-

Precipitate the product by the dropwise addition of purified water over at least 30 minutes.

-

Cool the slurry to 0-5°C over 1 hour and stir at this temperature for another hour.

-

Isolate the purified product by filtration and wash the filter cake with a cold (0-5°C) mixture of isopropanol (0.04 kg) and purified water (0.060 kg).

-

Dry the final product, a pale yellow powder, under vacuum at 40-50°C to a constant weight.

Chemoenzymatic Synthesis from 19-Norandrostenedione

This modern approach involves a one-pot biocatalytic C7β-hydroxylation/C17β-ketoreduction followed by a one-pot chemical dehydration and esterification.[6]

Experimental Protocol Overview: [6]

-

Biocatalytic Step: A combination of a P450 monooxygenase and a 17-ketosteroid reductase is used to convert 19-norandrostenedione to C7β-hydroxynandrolone.

-

Chemical Step: The intermediate is then subjected to a one-pot dehydration and esterification to yield 6-dehydronandrolone acetate.

This chemoenzymatic method has been reported to achieve a high isolated yield and presents a significant improvement over traditional chemical methods in terms of efficiency and environmental impact.[6]

Conversion of 6-Dehydronandrolone Acetate to Tibolone

The conversion of 6-dehydronandrolone acetate to tibolone involves a series of key transformations, including methylation at the C7α position, a transposition reaction, and subsequent hydrolysis. The following protocol is based on a patented synthesis method.[7]

Experimental Protocol:

Step 1: Methylation [7]

-

Dissolve 6-dehydronandrolone acetate (referred to as 4,6-dienoic norethindrone (B1679910) acetate in the patent) (80 kg) in diethoxymethane (B1583516) (320 kg).

-

Cool the solution to 0°C.

-

Dropwise add a 1.5 M solution of methyl magnesium chloride in diethoxymethane (320 kg) while maintaining the temperature between 0-5°C.

-

Stir the reaction mixture for 3 hours at 0-5°C.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution (200 kg).

-

Separate the layers and wash the organic layer with a 10% aqueous ammonium chloride solution (100 kg).

-

Concentrate the organic phase under reduced pressure.

-

Add ethyl acetate (80 kg), discharge, and dry to obtain 7α-methyl-norethindrone acetate (referred to as 7 alpha-dienoic norethindrone acetate).

Step 2: Transposition Reaction [7]

-

Cool methanol (B129727) (550 kg) to -10°C.

-

Slowly add acetyl chloride (44 kg) dropwise.

-

Add the 7α-methyl-norethindrone acetate (55 kg) obtained in the previous step in five portions, maintaining the temperature between 0-5°C.

-

Stir the reaction for 3 hours at 0-5°C and monitor for completion by TLC.

-

Quench the reaction by adding triethylamine (B128534) (44 kg).

-

Concentrate the mixture under reduced pressure.

-

Centrifuge the residue and wash with water (200 kg) to obtain the wet translocated product.

Step 3: Hydrolysis and Final Product Formation [7]

-

Add the wet translocated product (60 kg) to acetone (B3395972) (600 kg) and cool to 0°C.

-

Add a pre-cooled (0-5°C) aqueous solution of sulfuric acid (14 kg of sulfuric acid in 100 kg of water).

-

Stir the reaction for 1 hour, monitoring for completion by TLC.

-

Precipitate the crude product by adding it to an aqueous solution of sodium carbonate (28 kg of sodium carbonate in 400 kg of water).

-

Concentrate the mixture under reduced pressure.

-

Centrifuge and dry the solid to obtain the crude tibolone product.

Purification of Tibolone: [7]

-

Add the crude tibolone (40 kg) to ethyl acetate (800 kg).

-

Add pyridine (B92270) (0.5 kg) and activated carbon (4 kg).

-

Reflux the mixture for 2 hours.

-

Filter the hot solution and concentrate the filtrate to a small volume under reduced pressure.

-

Cool the concentrate to 0-5°C to induce crystallization.

-

Collect the crystals by centrifugation and dry to obtain the final tibolone product.

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of tibolone.

| Reaction Step | Starting Material | Product | Reported Yield (%) | Reference |

| Dehydrogenation | 3,17β-Diacetoxy-3,5-estradiene | 6-Dehydronandrolone Acetate | 79 | [5] |

| Chemoenzymatic Synthesis | 19-Norandrostenedione | 6-Dehydronandrolone Acetate | 93 | [6] |

| Methylation | 6-Dehydronandrolone Acetate | 7α-Methyl-norethindrone acetate | 70 | [7] |

| Hydrolysis & Purification | Crude Tibolone | Purified Tibolone | 90 | [7] |

Mechanism of Action and Metabolism of Tibolone

Tibolone is a prodrug that undergoes rapid metabolism in the liver and intestines to form three active metabolites: 3α-hydroxytibolone, 3β-hydroxytibolone, and Δ4-tibolone.[2][8] These metabolites have different affinities for estrogen, progesterone, and androgen receptors, leading to the tissue-selective effects of the drug.[9][10]

-

Estrogenic Activity: The 3α- and 3β-hydroxy metabolites are responsible for the estrogenic effects of tibolone, primarily in the bone, vagina, and brain.[2][3] They bind to estrogen receptors (ERs), helping to alleviate menopausal symptoms and prevent bone loss.[1][2]

-

Progestogenic and Androgenic Activity: The Δ4-isomer of tibolone exhibits progestogenic and androgenic activity.[2][3] Its progestogenic action in the endometrium prevents endometrial hyperplasia, a risk associated with unopposed estrogen therapy.[1] The androgenic effects may contribute to the positive effects on mood and libido.[2]

Diagrams

References

- 1. Tissue-selectivity: the mechanism of action of tibolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Tibolone? [synapse.patsnap.com]

- 3. Tibolone: what it is, what it is for, use in menopause | Flarer [flarer.ch]

- 4. 6-Dehydronandrolone Acetate | 2590-41-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. Dehydronandrolone Acetate synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN110981930B - Synthesis method of tibolone - Google Patents [patents.google.com]

- 8. Tibolone - Wikipedia [en.wikipedia.org]

- 9. In vivo and in vitro estrogenic and progestagenic actions of Tibolone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tibolone and its metabolites induce antimitogenesis in human coronary artery smooth muscle cells: role of estrogen, progesterone, and androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Dehydronandrolone Acetate: A Technical Overview of Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Dehydronandrolone (B1316645) acetate (B1210297) is a synthetic anabolic-androgenic steroid (AAS) that is structurally related to nandrolone (B1676933). While primarily known as a chemical intermediate in the synthesis of other steroidal compounds, its own biological activity is of interest to the scientific community.[1] This technical guide provides an in-depth overview of the predicted biological activity of 6-dehydronandrolone acetate, based on its structural characteristics and the known properties of similar 19-nortestosterone derivatives. This document outlines the anticipated anabolic and androgenic effects, the expected mechanism of action via the androgen receptor, and the probable metabolic pathways. Detailed experimental protocols for assessing these biological activities are also provided, alongside visualizations of key signaling pathways and experimental workflows.

Introduction

6-Dehydronandrolone acetate, also known as 17β-acetoxyestra-4,6-dien-3-one, is a synthetic derivative of the endogenous androgen nandrolone (19-nortestosterone).[2][3] Its chemical structure is characterized by the introduction of a double bond between carbons 6 and 7 of the steroid's B-ring. This modification is expected to influence its biological activity, potentially altering its anabolic-to-androgenic ratio compared to its parent compound. While it serves as a key intermediate in the synthesis of other steroids like tibolone (B1683150) and fulvestrant, understanding its intrinsic biological properties is crucial for a comprehensive toxicological and pharmacological assessment.[1]

Predicted Biological Activity and Mechanism of Action

The biological effects of 6-Dehydronandrolone acetate are presumed to be mediated through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.

Anabolic and Androgenic Effects

Like other AAS, 6-dehydronandrolone acetate is expected to exhibit both anabolic (myotrophic) and androgenic activities. The introduction of the C6-C7 double bond may influence the anabolic-to-androgenic ratio. The anabolic effects are anticipated to include increased muscle mass and protein synthesis, while androgenic effects would relate to the development of male secondary sexual characteristics.

Table 1: Predicted Biological Activities of 6-Dehydronandrolone Acetate

| Biological Effect | Predicted Outcome | Target Tissue Examples |

| Anabolic | Increased protein synthesis and muscle growth | Skeletal muscle |

| Androgenic | Stimulation of androgen-dependent tissues | Prostate, seminal vesicles |

Signaling Pathway

Upon entering a target cell, 6-Dehydronandrolone acetate is expected to bind to the androgen receptor in the cytoplasm. This binding would trigger a conformational change in the receptor, leading to the dissociation of heat shock proteins, dimerization of the receptor, and translocation of the receptor-ligand complex into the nucleus. Inside the nucleus, this complex would bind to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription and leading to the physiological effects.

Expected Metabolism

The metabolism of 6-Dehydronandrolone acetate is likely to follow pathways similar to other 19-nortestosterone derivatives. The primary site of metabolism is the liver, where the steroid molecule can undergo several enzymatic modifications.

The acetate ester at the 17β-position is expected to be rapidly hydrolyzed by esterases to yield the active compound, 6-dehydronandrolone. Subsequent metabolism would likely involve reduction of the A-ring and the 3-keto group, as well as hydroxylation at various positions. The presence of the C6-C7 double bond might influence the rate and products of these reactions. Due to the absence of a C19-methyl group, aromatization to estrogenic metabolites is generally considered to be significantly reduced for 19-nortestosterone derivatives compared to testosterone.[4][5][6] The metabolites are then likely to be conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility for excretion in the urine.[7][8]

Experimental Protocols

To quantitatively assess the biological activity of 6-Dehydronandrolone acetate, standardized in vivo and in vitro assays are required.

In Vivo Assessment: The Hershberger Bioassay

The Hershberger bioassay is a standardized in vivo test used to evaluate the androgenic and anti-androgenic properties of a substance.[9][10]

Objective: To determine the anabolic and androgenic activity of 6-Dehydronandrolone acetate.

Experimental Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Nandrolone - Wikipedia [en.wikipedia.org]

- 3. Nandrolone | C18H26O2 | CID 9904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Can 19-nortestosterone derivatives be aromatized in the liver of adult humans? Are there clinical implications? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dimethandrolone (7α,11β-dimethyl-19-nortestosterone) and 11β-methyl-19-nortestosterone are not converted to aromatic A-ring products in the presence of recombinant human aromatase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dimethandrolone (7alpha,11beta-dimethyl-19-nortestosterone) and 11beta-methyl-19-nortestosterone are not converted to aromatic A-ring products in the presence of recombinant human aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Residues and metabolism of 19-nortestosterone laurate in steers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Analysis of 6-Dehydronandrolone Acetate: A Methodological and Pathway-Centric Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available in vitro research data specifically for 6-Dehydronandrolone acetate (B1210297) is limited. This document provides a comprehensive guide to the standard in vitro methodologies and signaling pathways relevant to the study of anabolic-androgenic steroids (AAS), using data from related compounds for illustrative purposes.

Executive Summary

6-Dehydronandrolone acetate is recognized primarily as a synthetic intermediate in the manufacturing of other steroid hormones.[1] A thorough review of scientific literature reveals a notable absence of direct in vitro studies characterizing its specific biological activity, such as androgen receptor binding affinity or metabolic profile.

This technical guide outlines the principal in vitro assays and analytical methods that are fundamental to the preclinical assessment of a compound like 6-Dehydronandrolone acetate. It details standardized experimental protocols for androgen receptor binding assays and in vitro metabolism studies. Furthermore, it presents the established signaling pathways through which anabolic-androgenic steroids exert their effects on target tissues, such as skeletal muscle. The quantitative data presented herein is derived from studies on structurally related androgens and serves as a benchmark for the potential evaluation of 6-Dehydronandrolone acetate.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from in vitro assays for well-characterized androgens. These values provide a comparative context for the potential properties of 6-Dehydronandrolone acetate.

Table 1: Androgen Receptor (AR) Competitive Binding Affinity

| Compound | Test System | IC50 (nM) | Relative Binding Affinity (%) | Reference Compound |

| Dihydrotestosterone (DHT) | Hamster Prostate Cytosol | 3.2 | 100 | Dihydrotestosterone |

| Cyproterone Acetate | Hamster Prostate Cytosol | 4.4 | 73 | Dihydrotestosterone |

| Hypothetical Data for 6-Dehydronandrolone Acetate | Rat Prostate Cytosol | N/A | N/A | R1881 |

Data for DHT and Cyproterone Acetate is from a study on novel steroids' binding affinity to hamster prostate androgen receptors.[2] The reference compound R1881 is a synthetic androgen commonly used in AR binding assays.[3]

Table 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

| Compound | HLM Concentration | Incubation Time (min) | % Parent Compound Remaining | Half-life (t½, min) |

| Megestrol (B1676162) Acetate | 1 mg/mL | 60 | N/A (Metabolites quantified) | N/A |

| Hypothetical Data for 6-Dehydronandrolone Acetate | 0.5 mg/mL | 0, 15, 30, 45, 60 | N/A | N/A |

Data for Megestrol Acetate is from a study on its in vitro metabolism.[4] The table illustrates the type of data generated from such an assay.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol is a standard method to determine the binding affinity of a test compound to the androgen receptor.[3][5]

Objective: To quantify the ability of 6-Dehydronandrolone acetate to displace a radiolabeled androgen from the androgen receptor.

Materials:

-

Rat prostate cytosol preparation (source of androgen receptors)

-

[³H]-R1881 (radiolabeled synthetic androgen)

-

Radioinert R1881 (unlabeled)

-

Test compound (6-Dehydronandrolone acetate)

-

TEDG Buffer (Tris-HCl, EDTA, Dithiothreitol, Glycerol)

-

Hydroxylapatite slurry

-

Scintillation cocktail

Procedure:

-

Prepare serial dilutions of the test compound and radioinert R1881.

-

In borosilicate glass tubes, incubate the rat prostate cytosol with a fixed concentration of [³H]-R1881 and varying concentrations of the test compound or radioinert R1881.

-

Incubate at 4°C for 18-24 hours to reach equilibrium.

-

Separate bound from unbound radioligand by adding hydroxylapatite slurry and centrifuging.

-

Wash the hydroxylapatite pellets to remove non-specifically bound radioligand.

-

Resuspend the pellets in ethanol (B145695) and transfer to scintillation vials.

-

Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-R1881).

In Vitro Metabolism Using Human Liver Microsomes

This protocol is designed to assess the metabolic stability of a compound and identify its primary metabolites.[6][7][8][9][10]

Objective: To determine the rate of metabolism of 6-Dehydronandrolone acetate by human liver microsomal enzymes and to identify the resulting metabolites.

Materials:

-

Pooled human liver microsomes (HLM)

-

Test compound (6-Dehydronandrolone acetate)

-